molecular formula C17H17NO4 B582764 N-Benzoyl-N-methyl-L-tyrosine CAS No. 1798902-86-9

N-Benzoyl-N-methyl-L-tyrosine

Cat. No.: B582764
CAS No.: 1798902-86-9
M. Wt: 299.326
InChI Key: GVAKKQDFONYYEO-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoyl-N-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, where the amino group is protected with a benzoyl group and methylated. This compound is often used in biochemical research and has applications in studying enzyme activities, particularly those involving chymotrypsin-like enzymes.

Scientific Research Applications

N-Benzoyl-N-methyl-L-tyrosine is widely used in scientific research, particularly in:

    Chemistry: As a substrate to study enzyme kinetics and mechanisms, especially for chymotrypsin-like enzymes.

    Biology: In the study of protein-protein interactions and enzyme-substrate specificity.

    Industry: Used in the synthesis of more complex molecules and as a standard in analytical techniques.

Safety and Hazards

The safety data sheet for N-Benzoyl-L-tyrosine ethyl ester, a related compound, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Target of Action

The primary target of N-Benzoyl-N-methyl-L-tyrosine is chymotrypsin , a digestive enzyme that breaks down proteins in the small intestine . This compound is completely resistant to trypsin, another digestive enzyme .

Mode of Action

This compound acts as a substrate for chymotrypsin . It is hydrolyzed by chymotrypsin, a process that involves the breaking of a bond in the molecule .

Biochemical Pathways

The hydrolysis of this compound by chymotrypsin is a key step in the digestion of dietary proteins. The hydrolysis results in the breakdown of the compound, facilitating its absorption in the digestive tract .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its solubility. The compound is water-insoluble but can be rendered soluble upon complexation with β-cyclodextrin or its methyl derivative . This solubilization can enhance the bioavailability of the compound.

Result of Action

The action of this compound results in its hydrolysis, contributing to the digestion of proteins. This process is essential for the absorption of amino acids, the building blocks of proteins, in the body .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other enzymes and the pH of the environment. For instance, the compound is resistant to trypsin, indicating that its action is specific to certain enzymes . Additionally, the solubilization of the compound with β-cyclodextrin suggests that its action can be enhanced in certain environments .

Biochemical Analysis

Biochemical Properties

N-Benzoyl-N-methyl-L-tyrosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate that is completely resistant to trypsin and is required for the assay of chymotrypsin . The nature of these interactions is complex and depends on the specific biochemical context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to increase the kcat and Km values in the hydrolysis of CD anchored BTEE by subtilisin Carlsberg .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, it has been observed that the kinetics of the hydrolysis of CD anchored BTEE by subtilisin Carlsberg showed a 2 to 4 fold increase in both kcat and Km values, over the methanol solubilised substrate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-N-methyl-L-tyrosine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-tyrosine is protected by reacting it with benzoyl chloride in the presence of a base such as sodium hydroxide. This forms N-benzoyl-L-tyrosine.

    Methylation: The protected amino group is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-N-methyl-L-tyrosine undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.

    Substitution: The benzoyl group can be substituted under specific conditions to introduce different functional groups.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: this compound carboxylic acid.

    Oxidation: Quinone derivatives.

    Substitution: N-substituted derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-L-tyrosine: Similar structure but without the methylation.

    N-Benzoyl-L-tyrosine ethyl ester: An esterified form used in enzyme assays.

    N-Benzoyl-L-tyrosine p-nitroanilide: Used as a substrate for protease activity assays.

Uniqueness

N-Benzoyl-N-methyl-L-tyrosine is unique due to its methylated amino group, which provides different reactivity and stability compared to its non-methylated counterparts. This makes it particularly useful in studying specific enzyme activities and in applications where stability under various conditions is required.

Properties

IUPAC Name

(2S)-2-[benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-18(16(20)13-5-3-2-4-6-13)15(17(21)22)11-12-7-9-14(19)10-8-12/h2-10,15,19H,11H2,1H3,(H,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAKKQDFONYYEO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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